Cas no 2411245-83-3 (N-(2-Hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide)
![N-(2-Hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide structure](https://ja.kuujia.com/scimg/cas/2411245-83-3x500.png)
N-(2-Hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide 化学的及び物理的性質
名前と識別子
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- EN300-26578655
- N-(2-hydroxyphenyl)-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide
- Z1530528259
- 2411245-83-3
- N-(2-Hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide
-
- インチ: 1S/C21H27N3O4/c1-2-19(26)23-11-9-16(10-12-23)21(28)24-13-7-15(8-14-24)20(27)22-17-5-3-4-6-18(17)25/h2-6,15-16,25H,1,7-14H2,(H,22,27)
- InChIKey: OJIQITBSUYDEPA-UHFFFAOYSA-N
- SMILES: N1(C(C2CCN(C(=O)C=C)CC2)=O)CCC(C(NC2=CC=CC=C2O)=O)CC1
計算された属性
- 精确分子量: 385.20015635g/mol
- 同位素质量: 385.20015635g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 28
- 回転可能化学結合数: 4
- 複雑さ: 593
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 90Ų
じっけんとくせい
- 密度みつど: 1.275±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 693.4±55.0 °C(Predicted)
- 酸度系数(pKa): 9.45±0.35(Predicted)
N-(2-Hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578655-0.05g |
N-(2-hydroxyphenyl)-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide |
2411245-83-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(2-Hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
N-(2-Hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamideに関する追加情報
Introduction to N-(2-Hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide (CAS No. 2411245-83-3)
N-(2-Hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2411245-83-3, represents a convergence of multiple chemical moieties that contribute to its potential applications in drug development and molecular research.
The molecular structure of this compound features a N-(2-hydroxyphenyl) group, which is known for its ability to participate in hydrogen bonding and hydrophilic interactions. This characteristic makes it particularly interesting for applications in drug design, where such interactions can enhance binding affinity and bioavailability. Additionally, the presence of a 4-piperidinecarboxamide moiety suggests potential biological activity, as piperidine derivatives are frequently found in bioactive molecules.
One of the most intriguing aspects of N-(2-hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide is its incorporation of an acryloyl group, represented by the structure 1-(1-oxo-2-propen-1-yl). This group is known for its reactivity and ability to participate in various chemical reactions, including Michael additions and Diels-Alder reactions. Such reactivity makes this compound a valuable tool in synthetic chemistry and could potentially be exploited in the development of novel synthetic pathways or as an intermediate in the synthesis of more complex molecules.
The compound's dual piperidine ring system further enhances its complexity and potential utility. Piperidine derivatives are widely recognized for their role in pharmaceuticals, often serving as key structural elements in drugs targeting central nervous system disorders, cardiovascular diseases, and infectious diseases. The presence of two piperidine moieties in this compound suggests that it may exhibit multifaceted biological activities or serve as a versatile scaffold for further derivatization.
In recent years, there has been growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs) for therapeutic purposes. The unique structural features of N-(2-hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide make it a promising candidate for such applications. Specifically, the combination of hydrophilic and lipophilic regions within the molecule could facilitate interactions with both hydrophobic and polar pockets on protein targets.
Recent studies have begun to explore the potential of acryloyl-containing compounds as probes or tools for biochemical research. The acryloyl group can be used to attach fluorophores or other reporter molecules, enabling researchers to study protein dynamics and interactions in real-time. This approach has been particularly useful in understanding signaling pathways and enzyme mechanisms.
The piperidine carboxamide moiety also offers opportunities for further functionalization. By modifying the amide bond or introducing additional substituents, researchers can fine-tune the properties of this compound to achieve specific biological effects. For instance, altering the electronic properties of the piperidine ring could influence receptor binding affinity or metabolic stability.
The synthesis of N-(2-hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide presents both challenges and opportunities for synthetic chemists. The need to carefully control reaction conditions to avoid side products underscores the importance of optimizing synthetic routes. However, the potential rewards—such as the development of novel bioactive molecules—make this endeavor worthwhile.
In conclusion, N-(2-hydroxyphenyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-4-piperidinecarboxamide (CAS No. 2411245-83-3) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical chemistry. Its unique combination of chemical moieties makes it a valuable asset for both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new drugs.
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